

Application Note: High-Purity Isolation of 6-chloro-N-cyclopropylpyrazin-2-amine

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Compound of Interest

Compound Name: 6-chloro-N-cyclopropylpyrazin-2-amine

CAS No.: 941294-47-9

Cat. No.: B1462914

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Executive Summary

The synthesis of **6-chloro-N-cyclopropylpyrazin-2-amine** typically involves the nucleophilic aromatic substitution (

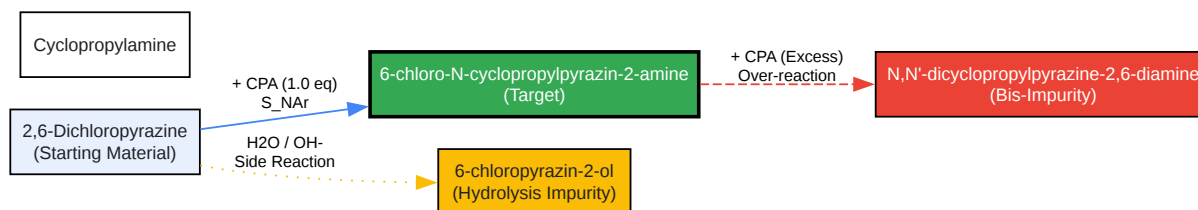
) of 2,6-dichloropyrazine with cyclopropylamine. While the reaction is chemically straightforward, the purification is complicated by three Critical Quality Attributes (CQAs):

- **Regio-control:** Preventing the formation of the bis-substituted byproduct (2,6-bis(cyclopropylamino)pyrazine).
- **Hydrolysis:** Avoiding the formation of 6-chloropyrazin-2-ol under aqueous basic conditions.
- **Color Removal:** Pyrazine oligomers often generate persistent yellow/brown coloration requiring specific remediation.

This guide provides a scalable purification protocol that prioritizes the removal of the bis-impurity, which is structurally similar to the product and difficult to remove in downstream steps.

Reaction Mechanism & Impurity Profile

Understanding the origin of impurities is essential for designing the purification logic.



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Figure 1: Reaction pathway showing the target product and primary competing impurities.

Experimental Protocols

Method A: Scalable Recrystallization (Preferred)

Best for: >10g scale, removal of bis-impurity.

Principle: The mono-substituted product has a distinct solubility profile compared to the non-polar starting material and the more polar bis-amine. A mixed-solvent system (Heptane/Ethyl Acetate) exploits these differences.

Protocol:

- Crude Isolation: Evaporate the reaction solvent (typically THF or Acetonitrile) to dryness.
- Dissolution: Dissolve the crude brown solid in Ethyl Acetate (EtOAc) (5 mL per gram of crude) at 60°C.
- Clarification: If insoluble black specks (oligomers) are present, hot filter through a pad of Celite.
- Anti-solvent Addition: Slowly add n-Heptane (10 mL per gram of crude) to the hot solution while stirring.

- Note: Maintain temperature $>50^{\circ}\text{C}$ to prevent premature crashing.
- Cooling Ramp:
 - Cool to 25°C over 2 hours (stirring at 200 rpm).
 - Cool to $0-5^{\circ}\text{C}$ and hold for 1 hour.
- Filtration: Filter the off-white crystals.
- Wash: Wash the cake with cold 2:1 Heptane:EtOAc.
- Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 75-85% recovery. Purity: $>99.0\%$.

Method B: Acid-Base Extraction (Purification by pH Swing)

Best for: Removing non-basic impurities (unreacted 2,6-dichloropyrazine).

Principle: The aminopyrazine nitrogen is weakly basic (

). By carefully adjusting pH, we can solubilize the product in acid while leaving non-basic starting materials in the organic phase.

Protocol:

- Dissolve crude residue in Dichloromethane (DCM).
- Acid Wash: Extract the organic layer with 1M HCl (2x).
 - Result: The Product and Bis-impurity move to the aqueous layer (protonated). Unreacted 2,6-dichloropyrazine remains in DCM.
- Organic Wash: Wash the combined acidic aqueous layer with fresh DCM to remove entrained neutrals.

- Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using 4M NaOH or NH₄OH.
 - Critical: Do not overheat; high pH + heat = hydrolysis risk.
- Extraction: Extract the milky aqueous suspension with EtOAc (3x).
- Finish: Dry organics over Na₂SO₄ and concentrate.

Process Control & Analytical Data

HPLC Method Parameters

To ensure separation of the bis-impurity from the product, use the following gradient method.

Parameter	Setting
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm, 4.6 x 100 mm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (primary), 280 nm
Gradient	5% B to 95% B over 15 mins

Specification Limits (Intermediate Grade)

Attribute	Specification	Method
Appearance	Off-white to pale yellow solid	Visual
Assay (HPLC)	≥ 98.0%	HPLC-UV
Bis-Impurity	≤ 0.5%	HPLC-UV
2,6-Dichloropyrazine	≤ 0.1%	HPLC-UV
Water Content	≤ 0.5%	Karl Fischer

Troubleshooting Guide

Problem	Root Cause	Solution
High Bis-Impurity (>5%)	Excess cyclopropylamine or high temperature.	Reduce amine stoichiometry to 0.95 eq. Add amine slowly at 0°C.
Low Yield	Product loss in mother liquor during recrystallization.	Concentrate mother liquor and perform a second crop, or switch to Column Chromatography (Hexane/EtOAc 80:20).
Dark Color	Oxidation of amine/pyrazine ring.	Treat EtOAc solution with activated charcoal (5 wt%) for 30 mins at 50°C before recrystallization.

References

- Vertex Pharmaceuticals Inc. Inhibitors of ATR Kinase. [1][2][3] US Patent 2013/0085138 A1. (Describes the synthesis of VX-970 and related pyrazine intermediates).
- Fouqué, A., et al. (2018). Structure-Activity Relationship of ATR Inhibitors. Journal of Medicinal Chemistry. (Provides context on the stability of aminopyrazines).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 59472121, Berzosertib. (Structural confirmation and property data). [1][4][5]
- Reiter, L. A., et al. (2021). [2][3] Discovery of Berzosertib (VX-970). Bioorganic & Medicinal Chemistry Letters. (Detailed synthetic routes).

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must be performed in a fume hood with appropriate PPE.

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Sources

- [1. Berzosertib | C₂₄H₂₅N₅O₃S | CID 59472121 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Phase 1 study of the ATR inhibitor berzosertib \(formerly M6620, VX-970\) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Phase 1 study of the ATR inhibitor berzosertib \(formerly M6620, VX-970\) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. 2,6-ジクロロピラジン 98% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
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